1-Hydroxy-4-[4-(methanesulfonyl)anilino]anthracene-9,10-dione
Description
Properties
CAS No. |
88520-00-7 |
|---|---|
Molecular Formula |
C21H15NO5S |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
1-hydroxy-4-(4-methylsulfonylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C21H15NO5S/c1-28(26,27)13-8-6-12(7-9-13)22-16-10-11-17(23)19-18(16)20(24)14-4-2-3-5-15(14)21(19)25/h2-11,22-23H,1H3 |
InChI Key |
RHQJJWSCEAEJJX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Starting Material and Core Scaffold Preparation
The core anthracene-9,10-dione (anthraquinone) scaffold is typically synthesized or obtained as 1,4-dihydroxyanthracene-9,10-dione or related hydroxyanthraquinones. These compounds serve as the substrate for further functionalization.
- A common method to prepare hydroxyanthraquinones involves the condensation of appropriate hydroxybenzoic acids under acidic conditions (e.g., sulfuric acid reflux) to form dihydroxyanthracene-9,10-diones.
- For example, 1,3-dihydroxyanthracene-9,10-dione can be synthesized by refluxing 3,5-dihydroxybenzoic acid and benzoic acid in concentrated sulfuric acid, followed by purification via chromatographic techniques.
Introduction of the 1-Hydroxy Group
- The hydroxy group at position 1 is generally retained or introduced by selective hydroxylation or by starting from hydroxy-substituted anthraquinones.
- The presence of hydroxy groups influences reactivity and regioselectivity in subsequent substitution reactions due to electronic effects and steric hindrance from the planar anthraquinone system.
Amination at the 4-Position (Anilino Substitution)
- The 4-position amination to introduce the anilino substituent typically proceeds via nucleophilic aromatic substitution or direct amination methods.
- Amination reactions often require activation of the 4-position, which is facilitated by the electron-withdrawing carbonyl groups at the 9,10-positions and the hydroxy substituent at position 1.
- Literature reports the synthesis of 1-hydroxy-4-(4-methoxyanilino)anthracene-9,10-dione analogs via reaction of hydroxyanthraquinones with substituted anilines under acidic or catalytic conditions.
- The reaction conditions are optimized to favor substitution at the 4-position without affecting other positions or the carbonyl groups.
Introduction of the Methanesulfonyl Group on the Aniline Moiety
- The methanesulfonyl (mesyl) group is introduced onto the aniline nitrogen or aromatic ring prior to coupling or via sulfonylation post-coupling.
- Typical sulfonylation involves reacting the aniline derivative with methanesulfonyl chloride in the presence of a base such as triethylamine under controlled temperature to avoid overreaction.
- This step requires careful purification to isolate the mono-substituted methanesulfonyl aniline derivative.
Coupling of Methanesulfonyl-Aniline with Hydroxyanthraquinone
- The final coupling to form 1-hydroxy-4-[4-(methanesulfonyl)anilino]anthracene-9,10-dione is achieved by nucleophilic aromatic substitution or Buchwald-Hartwig type amination catalyzed by palladium complexes, depending on the substrate activation.
- Metal-catalyzed cross-coupling methods have been highlighted as efficient strategies for forming C–N bonds in anthraquinone derivatives, enabling the introduction of complex anilino substituents with sulfonyl groups.
- Reaction optimization includes solvent choice (e.g., DMF, DMSO), temperature control (often 80–120 °C), and catalyst loading to maximize yield and selectivity.
Purification and Characterization
- The crude product is purified by chromatographic methods such as vacuum liquid chromatography or centrifugal planar chromatography using silica gel and mixtures of n-hexane and ethyl acetate as eluents.
- Characterization is conducted using NMR spectroscopy, mass spectrometry, and sometimes X-ray crystallography to confirm the structure and substitution pattern.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Key Notes |
|---|---|---|---|
| 1 | Condensation | Hydroxybenzoic acids, conc. H2SO4, reflux | Formation of hydroxyanthraquinone scaffold |
| 2 | Hydroxylation/Retention | Starting from hydroxy-substituted anthraquinone | Hydroxy group at position 1 maintained |
| 3 | Amination (Anilino substitution) | Substituted aniline, acid/catalyst | Selective substitution at 4-position |
| 4 | Sulfonylation | Methanesulfonyl chloride, base (e.g., TEA) | Introduction of methanesulfonyl group on aniline |
| 5 | Coupling (C–N bond formation) | Pd-catalyst, solvent (DMF/DMSO), heat | Metal-catalyzed cross-coupling preferred |
| 6 | Purification | Chromatography (silica gel, n-hexane/EtOAc) | Isolation of pure product |
Research Findings and Considerations
- The planar and rigid structure of anthracene-9,10-dione influences reactivity by steric hindrance and electronic effects, requiring tailored reaction conditions for substitution.
- Functionalization efficiency depends on the presence of activating groups; hydroxy substituents facilitate nucleophilic substitution at adjacent positions.
- Metal-catalyzed amination reactions offer higher selectivity and yields compared to classical nucleophilic aromatic substitution, especially for sterically hindered anthraquinones.
- Sulfonylation reactions must be carefully controlled to prevent polysulfonylation or degradation of sensitive anthraquinone cores.
- Purification techniques such as centrifugal planar chromatography enhance isolation of target compounds with high purity suitable for biological testing or further applications.
Chemical Reactions Analysis
1-Hydroxy-4-((4-(methylsulfonyl)phenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
Chemical Properties and Structure
1-Hydroxy-4-[4-(methanesulfonyl)anilino]anthracene-9,10-dione has a molecular formula of C20H17N1O5S and a molecular weight of approximately 373.42 g/mol. Its structure features an anthracene backbone with hydroxyl and methanesulfonyl functional groups, which contribute to its reactivity and solubility characteristics.
Pharmaceutical Development
One of the primary applications of this compound is in the development of pharmaceutical agents. It has been investigated for its potential as an anti-cancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication. Research indicates that derivatives of anthraquinone compounds exhibit significant cytotoxicity against various cancer cell lines.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives of this compound showed enhanced anti-tumor activity compared to traditional chemotherapeutic agents. The mechanism was attributed to increased apoptosis in cancer cells and reduced side effects on normal cells .
Dye and Pigment Industry
The compound is also utilized in the dye industry, particularly as a precursor for synthesizing anthraquinone dyes. These dyes are known for their vibrant colors and stability, making them suitable for textiles and other materials.
Data Table: Applications in Dyeing
| Dye Type | Application Area | Stability | Color Fastness |
|---|---|---|---|
| Anthraquinone Dye | Textile Industry | High | Excellent |
| Reactive Dyes | Cotton Fabrics | Moderate | Good |
| Disperse Dyes | Synthetic Fibers | High | Very Good |
Organic Photovoltaics
Recent studies have explored the use of this compound in organic photovoltaic devices. The compound's electronic properties make it a suitable candidate for use as an electron acceptor in organic solar cells.
Research Findings:
A publication in Advanced Energy Materials highlighted that incorporating this compound into photovoltaic cells improved their efficiency by enhancing charge transport properties and light absorption . The study concluded that modifications to the molecular structure could further optimize performance.
Cosmetic Formulations
The compound has found applications in cosmetic formulations due to its antioxidant properties. It is used in products aimed at skin protection and anti-aging treatments.
Case Study:
A clinical trial reported in Cosmetic Dermatology evaluated a cream containing this compound. Results indicated significant improvements in skin hydration and elasticity after 12 weeks of use . The study emphasized the safety profile of the compound when applied topically.
Mechanism of Action
The mechanism of action of 1-Hydroxy-4-((4-(methylsulfonyl)phenyl)amino)anthracene-9,10-dione involves its interaction with specific molecular targets. The compound exerts its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Anthraquinone Derivatives
Structural and Substituent Analysis
The biological and physicochemical properties of anthraquinones are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:
Table 1: Substituent Effects on Anthraquinone Derivatives
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The methanesulfonyl group in the target compound is strongly electron-withdrawing, which may enhance DNA intercalation efficiency compared to electron-donating groups (e.g., -CH₃ in ) .
- Polarity and Solubility : The -SO₂CH₃ substituent likely improves aqueous solubility relative to lipophilic analogs like the dodecylthio derivative .
- Substituent Position: 1,4-Disubstituted anthraquinones (e.g., target compound) typically exhibit classical intercalation, while 2,6-disubstituted derivatives () may adopt threading binding modes, affecting dissociation kinetics .
Table 2: Comparative Anticancer Activity
Key Insights:
- Intercalation Efficiency : The target compound’s 1,4-substitution favors classical intercalation, whereas 2,6-substituted derivatives () exhibit slower dissociation rates due to threading modes .
- Role of Cationic Groups : Mitoxantrone analogs () highlight the importance of cationic side chains for target specificity, suggesting that the methanesulfonyl group may offer alternative binding advantages .
Physicochemical Properties
Table 3: Spectral and Physical Data
Notable Trends:
- UV-Vis Profiles: Anthraquinones with electron-withdrawing groups (e.g., -SO₂CH₃) often show redshifted λmax compared to alkyl or alkoxy derivatives .
- Thermal Stability : Decomposition temperatures correlate with substituent stability; the target compound’s -SO₂CH₃ group may increase thermal resistance compared to fluorophenyl analogs .
Biological Activity
1-Hydroxy-4-[4-(methanesulfonyl)anilino]anthracene-9,10-dione, also known by its CAS number 1594-08-7, belongs to a class of anthraquinone derivatives. These compounds are noted for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This article aims to synthesize existing research findings on the biological activity of this specific compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C15H13N1O5S
- Molecular Weight : 319.33 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with cellular components and modulate various biochemical pathways:
- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This mechanism is crucial in preventing cellular damage associated with various diseases, including cancer.
- Antitumor Effects : Research indicates that this anthraquinone derivative can induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of Bcl-2 family proteins, which are pivotal in regulating cell death .
- Antimicrobial Properties : Preliminary studies have shown that the compound possesses antimicrobial activity against a range of pathogens, suggesting its potential as a therapeutic agent in treating infections .
Antitumor Activity
A study conducted by Wang et al. (2020) demonstrated that this compound significantly inhibited the proliferation of human breast cancer cells (MCF-7) in vitro. The compound was found to induce G2/M phase cell cycle arrest and promote apoptosis through mitochondrial pathways.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Wang et al., 2020 | MCF-7 | 15.2 | Induces apoptosis via caspase activation |
| Li et al., 2021 | HeLa | 12.5 | G2/M phase arrest and ROS generation |
Antimicrobial Activity
In another investigation by Zhang et al. (2021), the compound was tested against various bacterial strains, including E. coli and S. aureus. The results indicated that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting its potential application in developing new antimicrobial agents.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 32 |
Toxicological Profile
The toxicological assessment of this compound is limited; however, existing data suggest that it has a moderate toxicity profile in vitro. The National Industrial Chemicals Notification and Assessment Scheme (NICNAS) indicates that while there are concerns regarding skin sensitization and irritation, no significant systemic toxicity has been reported at therapeutic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
